

In-Depth Technical Guide: 1-(2-Amino-4,5-dimethoxyphenyl)ethanone

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Compound of Interest

Compound Name: 1-(2-Amino-4,5-dimethoxyphenyl)ethanone

Cat. No.: B1268869

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a substituted acetophenone, serves as a versatile building block in medicinal chemistry and a subject of interest in biochemical research. Its structural motif is found in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and its role as a modulator of key cellular signaling pathways. While noted as a topoisomerase and EGFR inhibitor, publicly available quantitative data on its inhibitory activity is limited. This document aims to consolidate the available technical information and provide detailed experimental protocols relevant to its study.

Chemical Identity and Properties

Synonyms and Identifiers

The compound is known by several names and identifiers, which are crucial for cross-referencing in literature and databases.

Identifier Type	Value
IUPAC Name	1-(2-amino-4,5-dimethoxyphenyl)ethanone
Synonyms	2'-Amino-4',5'-dimethoxyacetophenone, 2-Acetyl-4,5-dimethoxyaniline
CAS Number	4101-30-8
Molecular Formula	C ₁₀ H ₁₃ NO ₃
Molecular Weight	195.22 g/mol
InChI Key	KGKWXEGYKGTMAK-UHFFFAOYSA-N
SMILES	<chem>CC(=O)c1cc(c(cc1N)OC)OC</chem>

Physicochemical Properties

Property	Value
Appearance	Pale yellow to yellow crystalline powder
Melting Point	106-108 °C
Boiling Point	343.5 ± 37.0 °C (Predicted)
Solubility	Soluble in methanol

Synthesis and Experimental Protocols

Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone

A common synthetic route to **1-(2-Amino-4,5-dimethoxyphenyl)ethanone** involves the nitration of 3,4-dimethoxyacetophenone followed by the reduction of the resulting nitro group.

Step 1: Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

- **Reaction Setup:** In a flask equipped with a stirrer and cooled in an ice-water bath, dissolve 3,4-dimethoxyacetophenone in glacial acetic acid.

- Nitration: Slowly add red fuming nitric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
- Reaction Monitoring: After the addition is complete, stir the mixture for an additional 20-30 minutes.
- Work-up: Pour the reaction mixture into ice water to precipitate the product.
- Purification: Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

Step 2: Reduction to **1-(2-Amino-4,5-dimethoxyphenyl)ethanone**

- Reaction Setup: Dissolve the 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
- Reduction: Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up: After the reaction is complete, filter off the catalyst (if using Pd/C). If a chemical reducing agent was used, neutralize the reaction mixture and extract the product with an organic solvent.
- Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain **1-(2-Amino-4,5-dimethoxyphenyl)ethanone**.

Topoisomerase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of **1-(2-Amino-4,5-dimethoxyphenyl)ethanone** against topoisomerase I.

- Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing supercoiled plasmid DNA, and topoisomerase I reaction buffer.

- **Inhibitor Addition:** Add varying concentrations of **1-(2-Amino-4,5-dimethoxyphenyl)ethanone** (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.
- **Enzyme Addition:** Initiate the reaction by adding purified human topoisomerase I enzyme to each tube.
- **Incubation:** Incubate the reaction mixtures at 37 °C for 30 minutes.
- **Reaction Termination:** Stop the reaction by adding a stop buffer containing SDS, bromophenol blue, and glycerol.
- **Gel Electrophoresis:** Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
- **Visualization and Analysis:** Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. The inhibition of topoisomerase I is determined by the reduction in the amount of relaxed DNA compared to the control.

EGFR Kinase Activity Assay

This protocol provides a framework for evaluating the inhibitory effect of the compound on EGFR kinase activity.

- **Reaction Setup:** In a 96-well plate, add the EGFR kinase assay buffer, a suitable peptide substrate for EGFR, and ATP.
- **Inhibitor Addition:** Add serial dilutions of **1-(2-Amino-4,5-dimethoxyphenyl)ethanone** to the wells. Include appropriate controls (no enzyme, no inhibitor).
- **Enzyme Addition:** Initiate the kinase reaction by adding purified recombinant human EGFR enzyme to each well.
- **Incubation:** Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
- **Detection:** Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

- **Data Analysis:** Calculate the percentage of inhibition for each concentration of the compound and determine the IC_{50} value by fitting the data to a dose-response curve.

Biological Activity and Signaling Pathways

1-(2-Amino-4,5-dimethoxyphenyl)ethanone is reported to be an inhibitor of topoisomerase and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.^[1]

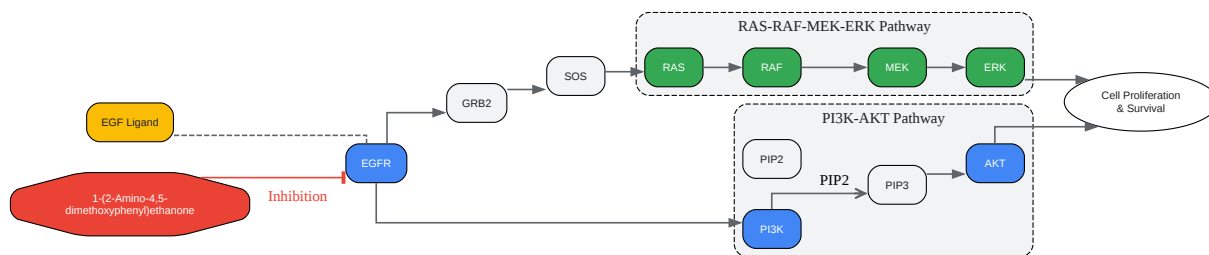
Topoisomerase Inhibition

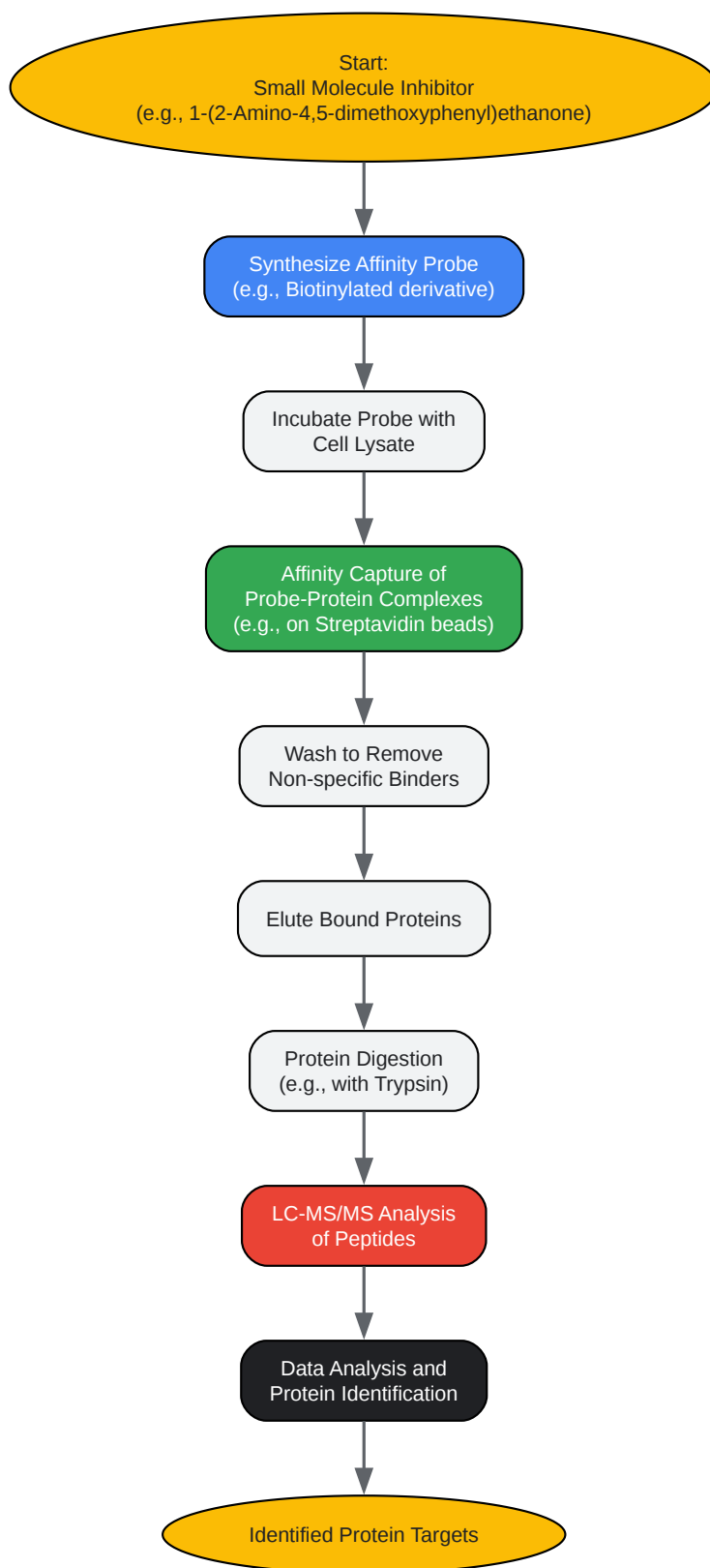
Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and transcription.^[2] Inhibitors of these enzymes can induce DNA damage and are often used as anticancer agents.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.^[1] Dysregulation of the EGFR pathway is a hallmark of many cancers. Inhibition of this pathway is a key strategy in cancer therapy.

The diagram below illustrates the EGFR signaling pathway and the putative point of inhibition by **1-(2-Amino-4,5-dimethoxyphenyl)ethanone**.





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